molecular formula C11H20N2O3 B1529098 tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1251010-45-3

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Cat. No. B1529098
M. Wt: 228.29 g/mol
InChI Key: ONCXRAVDLYHIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It is also known by its IUPAC name "tert-butyl 3-oxa-7,9-diazabicyclo [3.3.1]nonane-9-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is characterized by a bicyclic framework, which includes a seven-membered ring fused to a three-membered ring . The molecule also contains functional groups such as an ester and a tertiary amine .


Physical And Chemical Properties Analysis

“tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is a solid at room temperature . It has a molecular weight of 228.29 . Other physical and chemical properties such as boiling point, density, and vapor pressure are not available in the sources I found .

Scientific Research Applications

Chiral Compound Synthesis

A novel and flexible pathway has been established for synthesizing enantiomerically pure bi- and tricyclic 9-oxabispidines using (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester as a key intermediate. These 9-oxabispidines were employed as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving excellent selectivity factors up to 19 (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Molecular Structure and Synthesis

The synthesis and structural elucidation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, have been documented. This compound was derived from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization. Its structure was confirmed using 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed by single crystal X-ray diffraction analysis, showcasing its unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Peptidomimetic Synthesis

An efficient synthesis route has been developed for a constrained peptidomimetic compound, showcasing its potential as a rigid dipeptide mimetic for structure-activity studies in peptide-based drug discovery. This synthesis highlights the versatility of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate derivatives in creating biologically relevant structures (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Advanced Organic Synthesis Techniques

Research into chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions of 5,6-dioxygenated 2-diazo-3-oxohexanoates has led to the synthesis of optically active, highly functionalized cyclopentanes. This work exemplifies the compound's role in facilitating complex organic transformations that yield functionally rich cyclopentanes (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Safety And Hazards

The safety information available indicates that “tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCXRAVDLYHIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 2
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 3
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 4
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 5
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 6
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.